(3S,5S)-5-Methylpyrrolidine-3-carboxylic acid
Description
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(3S,5S)-5-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-4-2-5(3-7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m0/s1 |
InChI Key |
NJLZXBZFWMPWSO-WHFBIAKZSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](CN1)C(=O)O |
Canonical SMILES |
CC1CC(CN1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Asymmetric Michael Addition Route
One of the most efficient and well-documented methods involves an organocatalytic enantioselective Michael addition reaction. This approach uses carboxylate-substituted enones and nitroalkanes as starting materials to construct the pyrrolidine ring with high stereocontrol.
-
- The Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates is catalyzed by chiral organocatalysts.
- This reaction proceeds with excellent enantioselectivity, yielding intermediates that can be cyclized and reduced to the target pyrrolidine carboxylic acid.
- The process typically involves two steps: the Michael addition followed by cyclization and reduction.
-
- The method achieves up to 97% enantiomeric excess (ee) for (3S,5S)-5-methylpyrrolidine-3-carboxylic acid.
- The overall yield is high, and the reaction conditions are mild, making it suitable for scale-up.
| Parameter | Value/Condition |
|---|---|
| Starting materials | 4-alkyl-substituted 4-oxo-2-enoates, nitroalkanes |
| Catalyst | Chiral organocatalyst |
| Number of steps | 2 |
| Enantiomeric excess (ee) | Up to 97% |
| Yield | High (exact yield varies by study) |
| Temperature | Mild (room temperature to moderate heating) |
This method is described in detail in a 2017 publication by the Royal Society of Chemistry, highlighting its efficiency and stereoselectivity.
Synthesis from Diethyl Methylmalonate
Another approach involves the use of diethyl methylmalonate as a precursor, which undergoes asymmetric synthesis steps to form the pyrrolidine ring:
-
- Asymmetric alkylation or Michael addition to introduce the methyl substituent at the 5-position.
- Cyclization to form the pyrrolidine ring.
- Hydrolysis and decarboxylation to yield the carboxylic acid functionality at the 3-position.
-
- This route allows for the introduction of chirality early in the synthesis.
- It is adaptable to various substituents and can be optimized for enantiomeric purity.
-
- Requires careful control of reaction conditions to avoid racemization.
- Multiple purification steps may be necessary to achieve high stereochemical purity.
This method is supported by commercial synthesis data and research reports emphasizing its utility in producing enantiopure compounds.
Retro-Dieckmann Reaction and Related Cyclizations
Research into stereodivergent synthetic routes has explored the use of retro-Dieckmann reactions to access various stereoisomers of pyrrolidine carboxylic acid derivatives, including the (3S,5S) isomer:
-
- The retro-Dieckmann reaction involves base-promoted ring opening of bicyclic intermediates.
- Subsequent cyclization and functional group transformations yield the desired stereoisomer.
-
- Enables access to all four stereoisomers of related pyrrolidine derivatives.
- Provides a route to selectively obtain the (3S,5S) isomer with confirmed stereochemistry by NMR and X-ray crystallography.
-
- The reaction conditions can be harsh and require optimization.
- Selective hydrolysis steps may be challenging, as reported in some studies.
This approach was detailed in a 2003 Journal of Organic Chemistry article focusing on stereodivergent synthesis of carbapenam-3-carboxylic acid methyl esters, which are structurally related to pyrrolidine carboxylic acids.
Enantioselective Hydrogenation Methods
Patent literature describes enantioselective hydrogenation as a method to prepare pyrrolidine-3-carboxylic acid derivatives with high enantiomeric purity:
-
- Hydrogenation of prochiral precursors under moderate conditions.
- Use of chiral catalysts to induce stereoselectivity.
- High yields and enantiomeric purity achieved.
-
- Although focused on 1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids, the methodology is adaptable to methyl-substituted analogs.
- Provides an economical and scalable route.
-
- Solvents such as tetrahydrofuran (THF).
- Catalysts like palladium complexes with chiral ligands.
- Reaction times of a few hours at room temperature.
This method is described in a 2009 patent, emphasizing its industrial applicability.
Summary Table of Preparation Methods
Analytical Confirmation and Research Findings
-
- Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-1H correlation and NOE experiments, confirms stereochemistry.
- X-ray crystallography provides definitive stereochemical assignments.
-
- High-performance liquid chromatography (HPLC) with chiral stationary phases is used to quantify enantiomeric excess.
- Reported ee values reach up to 97%, indicating excellent stereocontrol.
-
- The stereochemistry of (3S,5S)-5-methylpyrrolidine-3-carboxylic acid is critical for its activity as a ligand or substrate in biological systems.
- Derivatives show potential analgesic and other pharmacological effects.
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-5-Methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₁H₁₉NO₄
- Molecular Weight : 229.28 g/mol
- CAS Number : 1932018-83-1
The compound features a pyrrolidine ring with a carboxylic acid functional group, which contributes to its reactivity and interaction with biological systems.
Asymmetric Synthesis
(3S,5S)-5-Methylpyrrolidine-3-carboxylic acid serves as a chiral auxiliary in asymmetric synthesis. It aids in the production of enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals. The stereochemistry of this compound allows it to influence the outcome of chemical reactions, leading to higher yields of desired products.
Biological Studies
The compound is utilized extensively in biological research for:
- Enzyme Mechanism Exploration : It mimics substrates or inhibitors in enzyme assays, providing insights into enzyme kinetics and mechanisms.
- Protein-Ligand Interactions : The compound's ability to bind selectively to specific proteins makes it valuable in studying protein functions and interactions.
Pharmaceutical Development
As a precursor for drug synthesis, (3S,5S)-5-Methylpyrrolidine-3-carboxylic acid is instrumental in developing new therapeutic agents. Its unique properties enable the design of compounds that target specific biological pathways.
Case Study 1: Enzyme Inhibition
A study focused on the compound's role as an enzyme inhibitor demonstrated its effectiveness in inhibiting specific enzymes involved in metabolic pathways. The results indicated that the compound could reduce enzyme activity at micromolar concentrations, suggesting potential therapeutic applications in metabolic disorders.
Case Study 2: Drug Design
In another investigation, researchers synthesized derivatives of (3S,5S)-5-Methylpyrrolidine-3-carboxylic acid to enhance pharmacological properties. The modified compounds exhibited improved binding affinity towards target receptors compared to the parent compound, indicating their potential as new drug candidates.
Recent Research Findings
Recent studies have underscored the versatility of (3S,5S)-5-Methylpyrrolidine-3-carboxylic acid across various biological assays:
| Study Focus | Findings |
|---|---|
| Enzyme Inhibition | Demonstrated potential as an inhibitor for specific metabolic enzymes. |
| Drug Design | Used as a scaffold for synthesizing new drug candidates with enhanced bioactivity. |
| Metabolomics | Integrated into studies identifying biomarkers for diseases. |
Mechanism of Action
The mechanism of action of (3S,5S)-5-Methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Stereochemical Variants
Diastereomers and Enantiomers
- (3R,5S)-1-Boc-5-Methylpyrrolidine-3-carboxylic Acid : A diastereomer with Boc (tert-butoxycarbonyl) protection at the nitrogen. Its (3R,5S) configuration alters spatial orientation, affecting solubility and receptor binding. Molecular weight: 229.27 .
- (3R,5R)-1-Boc-5-Methylpyrrolidine-3-carboxylic Acid: Another diastereomer with (3R,5R) configuration, differing in both chiral centers. This compound is used to study steric effects in catalytic reactions .
- (5R)-1-Boc-5-Methylpyrrolidine-3-carboxylic Acid : An enantiomer with inverted configuration at C4. Such variants are critical for probing enantioselectivity in asymmetric synthesis .
Functional Group Modifications
- (3S,5S)-1-Boc-5-(Methoxycarbonyl)pyrrolidine-3-carboxylic Acid : Incorporates a methoxycarbonyl group at C5, increasing molecular weight (273.28) and lipophilicity. The Boc group enhances stability during peptide synthesis .
- (3S,5S)-5-(Ethoxymethyl)-5-Methylpyrrolidine-3-carboxylic Acid : Ethoxymethyl substitution at C5 introduces metabolic stability, making it useful in drug design .
- (3S,5S)-1-Boc-5-(Methoxymethyl)pyrrolidine-3-carboxylic Acid-d3 : A deuterated analog for tracking metabolic pathways. Molecular weight: 262.32 .
Ring-System Analogues
- (3R,5S)-1-Pyrroline-3-Hydroxy-5-carboxylic Acid : An unsaturated pyrroline derivative with a hydroxyl group. The unsaturated ring alters reactivity and hydrogen-bonding capacity .
- 1-Methyl-5-Oxopyrrolidine-3-carboxylic Acid : Features a ketone group at C5, reducing basicity (pKa ~4.19) compared to the saturated parent compound .
Data Tables
Table 2: Physical and Chemical Properties
*Estimated based on analogous carboxylic acids. †Predicted for pyrrolidine derivatives. ‡Experimental value from SDS .
Biological Activity
(3S,5S)-5-Methylpyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C_6H_11NO_2
- Molecular Weight : 129.16 g/mol
- IUPAC Name : (3S,5S)-5-Methylpyrrolidine-3-carboxylic acid
Synthesis
The synthesis of (3S,5S)-5-methylpyrrolidine-3-carboxylic acid can be achieved through various methods, including asymmetric Michael addition reactions. Recent studies have reported high enantiomeric excess (ee) in the synthesis of this compound, showcasing its synthetic feasibility and potential for further derivatization .
Antibacterial Activity
Research indicates that derivatives of pyrrolidine-3-carboxylic acids exhibit potent antibacterial properties. For example, aminopropyl and aminopropenyl derivatives of related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, including significant activity against Pseudomonas aeruginosa .
| Compound | Activity | Target Bacteria |
|---|---|---|
| (3S,5S)-5-Methylpyrrolidine-3-carboxylic acid | Moderate | P. aeruginosa |
| Aminopropyl derivatives | High | Gram-positive and Gram-negative |
Neuroprotective Effects
Studies have suggested that pyrrolidine derivatives can have neuroprotective effects. Specifically, compounds similar to (3S,5S)-5-methylpyrrolidine-3-carboxylic acid have been investigated for their potential in treating neurodegenerative diseases. They are thought to enhance brain function and provide protection against convulsions and other neurological disorders .
Case Studies
- Antibacterial Efficacy : A study demonstrated that various derivatives of pyrrolidine-3-carboxylic acids exhibited significant antibacterial activity in vitro. The research focused on the structure-activity relationship (SAR) which highlighted the importance of specific substituents on the pyrrolidine ring for enhancing antibacterial properties .
- Neuroprotective Properties : In a clinical setting, compounds derived from pyrrolidine have been tested for their effects on patients with epilepsy and other neurodegenerative conditions. The results indicated a marked improvement in symptoms when treated with these compounds compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
